(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid
Overview
Description
“(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid” is a pharmaceutical impurity standard . It is also known as Aciclovir Related Compound A (USP), Aciclovir impurity A (PhEur) . It has an empirical formula of C10H13N5O4 .
Synthesis Analysis
This compound can be path indicative in the synthesis of acyclovir . The monocarboxylate intermediate is formed with high selectivity and in high yields, and provides for mono-esterification by an L-valine derivative .Molecular Structure Analysis
The molecular weight of this compound is 267.24 . Its SMILES string isCC(=O)OCCOCn1cnc2C(=O)NC(N)=Nc12
. The InChI code is 1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17)
. Physical and Chemical Properties Analysis
This compound is an analytical standard with an assay of ≥90.0% (HPLC) . It has a limited shelf life, with the expiry date provided on the label . It is suitable for HPLC and gas chromatography (GC) techniques .Scientific Research Applications
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
One of the notable applications of (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid is in the synthesis of acyclic nucleoside and nucleotide analogs. This chemical is involved in reactions that lead to the formation of N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one, which are crucial in nucleoside and nucleotide analog development (Janeba, Holý, & Masojídková, 2000).
Coordination Polymers and Crystal Engineering
The compound plays a significant role in the synthesis and study of one–three-dimensional coordination polymers and crystal engineering. These polymers have applications in various fields, including material science and molecular engineering (Yuan et al., 2013), (Mohapatra & Verma, 2016).
Development of Multifunctional Ligands
This compound is also crucial in the development of multifunctional ligands for coordination chemistry, playing a key role in forming stable 3-D supermolecules and isomorphous structures in polymers (Liu, Li, Yuan, & Wu, 2012), (Ying-xia et al., 2014).
Contribution to Organic Synthesis and Heterocyclic Chemistry
It contributes significantly to organic synthesis, particularly in the creation of various heterocyclic compounds, showcasing its versatility in organic chemistry applications (Chui et al., 2004), (Sakhno et al., 2021).
Antibacterial Activity Studies
The compound has been utilized in the synthesis of various analogs and derivatives, which have been tested for antibacterial activity, highlighting its potential in medicinal chemistry (Kadian, Maste, & Bhat, 2012).
Mechanism of Action
Target of Action
LysRs-IN-1, also known as “2-(2-Amino-6-oxo-1H-purin-9(6H)-yl)acetic acid” or “(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid”, is primarily targeted towards the Lysyl-tRNA synthetase (LysRS) enzyme .
Mode of Action
The interaction of LysRs-IN-1 with LysRS leads to the inhibition of the enzyme . This interaction disrupts the normal function of LysRS, which is to ligate amino acids to specific tRNAs, a crucial step in protein synthesis . The inhibition of LysRS by LysRs-IN-1 can therefore impact protein synthesis and the associated cellular pathways .
Biochemical Pathways
The inhibition of LysRS by LysRs-IN-1 affects the protein translation process, which is a fundamental biochemical pathway in cells . This can have downstream effects on various cellular pathways that rely on protein synthesis, including immune response and cell migration . The exact downstream effects can vary depending on the specific cellular context and the proteins whose synthesis is affected.
Result of Action
The primary result of LysRs-IN-1’s action is the inhibition of LysRS, leading to disruptions in protein synthesis . This can have various molecular and cellular effects, depending on the specific proteins affected. For example, if proteins involved in immune response or cell migration are affected, this could lead to changes in these cellular processes .
Action Environment
The action of LysRs-IN-1 can be influenced by various environmental factors. For instance, during HIV-1 infection, LysRS is phosphorylated at S207, released from the MSC, and packaged into progeny virions This suggests that the viral infection environment can influence the action of LysRS and potentially the efficacy of LysRs-IN-1
Biochemical Analysis
Biochemical Properties
LysRs-IN-1 interacts with the enzyme Lysyl-tRNA synthetase (LysRS), serving as its inhibitor . LysRS is a critical component of the multi-tRNA synthetase complex (MSC), which plays a vital role in protein translation and is involved in various cellular pathways .
Cellular Effects
LysRs-IN-1 has been shown to have significant effects on cellular processes, particularly in relation to HIV-1 replication . The phosphorylation of LysRS, which can be influenced by LysRs-IN-1, has been found to up-regulate HIV-1 transcription . This suggests that LysRs-IN-1 can influence cell function by modulating gene expression.
Molecular Mechanism
The molecular mechanism of LysRs-IN-1 involves its interaction with LysRS. It has been shown that LysRS associates with another transcription factor, USF2 . LysRS phosphorylation up-regulates HIV-1 transcription, as does direct transfection of Ap4A, an upstream transcription factor 2 (USF2) activator that is synthesized by pS207-LysRS .
Dosage Effects in Animal Models
The effects of LysRs-IN-1 dosage in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
LysRs-IN-1 is involved in the metabolic pathway of protein translation through its interaction with LysRS . LysRS is a component of the multi-tRNA synthetase complex (MSC), which is critical for protein translation .
Transport and Distribution
It is known that LysRS, the enzyme with which LysRs-IN-1 interacts, is found in the nucleus, in a cytoplasmic high-molecular-weight aminoacyl-tRNA synthetase complex (HMW aaRS complex), in mitochondria, and associated with the plasma membrane .
Subcellular Localization
Lysrs, the enzyme with which LysRs-IN-1 interacts, is known to be localized in the nucleus, in a cytoplasmic high-molecular-weight aminoacyl-tRNA synthetase complex (HMW aaRS complex), in mitochondria, and associated with the plasma membrane .
Properties
IUPAC Name |
2-(2-amino-6-oxo-1H-purin-9-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)9-2-12(5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFWBSLAJQMJJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(=O)O)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590922 | |
Record name | (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281676-77-5 | |
Record name | (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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